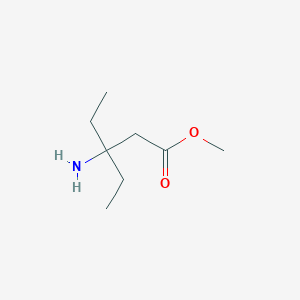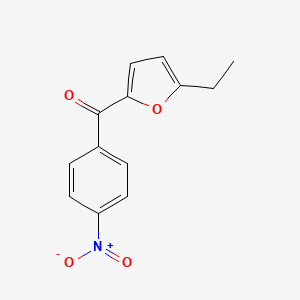
3-(1,3,4-Oxadiazol-2-yl)piperidine hydrochloride
Übersicht
Beschreibung
3-(1,3,4-Oxadiazol-2-yl)piperidine hydrochloride is a compound with the CAS Number: 1707376-93-9 . The IUPAC name of this compound is 2-(piperidin-3-yl)-1,3,4-oxadiazole hydrochloride . It has a molecular weight of 189.64 .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives, including this compound, involves various methods . One such method involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . Another method involves a one-pot synthesis that uses CO2, hydrazines, and aryl or aliphatic aldehydes .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered heterocyclic ring composed of two nitrogen atoms and one oxygen atom .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include cyclization and nucleophilic alkylation . In addition, a one-pot synthesis method involves the generation of nitrile imine as an important intermediate .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 192-196°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
- Synthesis and Evaluation : Compounds with 1,3,4-oxadiazole structures, including variants of 3-(1,3,4-oxadiazol-2-yl)piperidine hydrochloride, have been synthesized and analyzed for their biological activities. These compounds have shown promising results in antimicrobial studies (Khalid et al., 2016).
- Antimicrobial Agents : Novel derivatives of 3-(1,3,4-oxadiazol-2-yl)piperidine have been synthesized and demonstrated significant antimicrobial properties. These compounds have been effective against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Patel et al., 2012).
Biological Evaluation and Enzyme Inhibition
- Enzyme Inhibition Studies : Some synthesized 1,3,4-oxadiazole derivatives, including 3-(1,3,4-oxadiazol-2-yl)piperidine variants, have been evaluated for their enzyme inhibitory activities. They have shown effectiveness against enzymes like butyrylcholinesterase (BChE), which is significant for certain therapeutic applications (Khalid et al., 2016).
Chemical Stability and Rearrangement Studies
- Chemical Stability : The stability of compounds containing the 1,3,4-oxadiazole ring, such as 3-(1,3,4-oxadiazol-2-yl)piperidine, has been a subject of study. Research has focused on understanding their chemical reactions under various conditions, which is crucial for their application in drug synthesis and other fields (Kayukova et al., 2018).
Anticancer Potential
- Evaluation as Anticancer Agents : Certain derivatives of 3-(1,3,4-oxadiazol-2-yl)piperidine have been synthesized and evaluated for their potential as anticancer agents. This research is indicative of the compound's relevance in developing new therapeutic strategies for cancer treatment (Rehman et al., 2018).
Tubulin Inhibitor Studies
- Acting as Tubulin Inhibitors : Some 3-(1,3,4-oxadiazol-2-yl)piperidine derivatives have been identified as tubulin inhibitors. This is significant for their potential use in cancer treatment, as tubulin inhibition is a key mechanism in the development of certain anticancer drugs (Krasavin et al., 2014).
Zukünftige Richtungen
The future directions for 3-(1,3,4-Oxadiazol-2-yl)piperidine hydrochloride and other 1,3,4-oxadiazole derivatives involve the development of new methods for obtaining complex structures containing oxadiazole rings . These compounds could be used in the future in medicine and agriculture due to their wide range of biological activities .
Wirkmechanismus
Target of Action
Oxadiazole derivatives have been reported to exhibit a wide range of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , and antifungal properties. This suggests that the compound may interact with multiple targets depending on the specific derivative and its functional groups.
Mode of Action
For instance, some oxadiazole derivatives have been found to inhibit enzymes , which could lead to changes in cellular processes. The specific interactions and resulting changes would depend on the particular targets of the compound.
Biochemical Pathways
These could include pathways related to cell growth and proliferation, inflammation, and infection, among others .
Result of Action
Given the reported biological activities of oxadiazole derivatives, potential effects could include inhibition of cell growth and proliferation in cancer cells , reduction of inflammation , and inhibition of microbial growth .
Biochemische Analyse
Biochemical Properties
3-(1,3,4-Oxadiazol-2-yl)piperidine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, such as acetylcholinesterase, which is crucial in neurotransmission. The compound’s interaction with acetylcholinesterase involves binding to the active site, thereby preventing the breakdown of acetylcholine and leading to increased neurotransmitter levels . Additionally, this compound has been found to interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, the compound enhances neurotransmission by inhibiting acetylcholinesterase, leading to prolonged signaling . This can affect cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound has demonstrated cytotoxic effects, inducing apoptosis through caspase activation and disrupting mitochondrial function . These cellular effects highlight the compound’s potential as a therapeutic agent in neurodegenerative diseases and cancer .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the active site of acetylcholinesterase, inhibiting its activity and leading to increased acetylcholine levels . This inhibition is achieved through hydrogen bonding and hydrophobic interactions with amino acid residues in the enzyme’s active site . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering the transcriptional activity of specific genes . These molecular interactions underpin the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, with a melting point of 192-196°C . Prolonged exposure to light and air can lead to degradation, reducing its efficacy . In in vitro studies, the compound’s effects on cellular function have been observed to persist for several hours, with a gradual decline in activity over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function in animal models of neurodegenerative diseases by inhibiting acetylcholinesterase . At higher doses, the compound can exhibit toxic effects, including hepatotoxicity and neurotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors. The compound is metabolized by liver enzymes, including cytochrome P450, which facilitates its biotransformation into active metabolites . These metabolites can further interact with cellular targets, contributing to the compound’s overall biological activity . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, this compound is distributed to various organelles, including the mitochondria and nucleus, where it interacts with cellular targets . The compound’s localization and accumulation are influenced by its physicochemical properties and the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . Additionally, this compound can translocate to the nucleus, where it modulates gene expression by interacting with transcription factors . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
2-piperidin-3-yl-1,3,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.ClH/c1-2-6(4-8-3-1)7-10-9-5-11-7;/h5-6,8H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZQDBLJOIIONB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NN=CO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B1432994.png)
![N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-(pyrrolidin-3-yl)acetamide hydrochloride](/img/structure/B1432995.png)
![Methyl[1-(1-methylcyclopropyl)ethyl]amine hydrochloride](/img/structure/B1432999.png)







![3-{6-Methylimidazo[2,1-b][1,3]thiazol-3-yl}propanoic acid hydrobromide](/img/structure/B1433010.png)